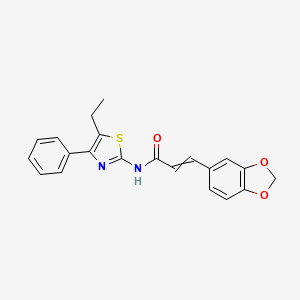![molecular formula C17H16IN3O3 B15147925 4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B15147925.png)
4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[N’-(3-IODOBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE is a complex organic compound that belongs to the class of hydrazinecarbonyl derivatives This compound is characterized by the presence of an iodobenzoyl group, a hydrazinecarbonyl moiety, and a phenylpropanamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N’-(3-IODOBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE typically involves multiple steps, starting with the preparation of the iodobenzoyl hydrazine intermediate. This intermediate is then reacted with phenylpropanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
3-[N’-(3-IODOBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
科学的研究の応用
3-[N’-(3-IODOBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[N’-(3-IODOBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
類似化合物との比較
Similar Compounds
- N-benzyl-3-[N’-(2-iodobenzoyl)hydrazinecarbonyl]propanamide
- N’-(3-Iodobenzoyl)-3-methoxybenzohydrazide
- 3-(Hydrazinocarbonyl)benzeneboronic acid
Uniqueness
3-[N’-(3-IODOBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE is unique due to its specific structural features, such as the presence of both iodobenzoyl and phenylpropanamide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
特性
分子式 |
C17H16IN3O3 |
|---|---|
分子量 |
437.23 g/mol |
IUPAC名 |
4-[2-(3-iodobenzoyl)hydrazinyl]-4-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C17H16IN3O3/c18-13-6-4-5-12(11-13)17(24)21-20-16(23)10-9-15(22)19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,19,22)(H,20,23)(H,21,24) |
InChIキー |
LVPODGZPNJIRSA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC(=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Bis[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B15147849.png)
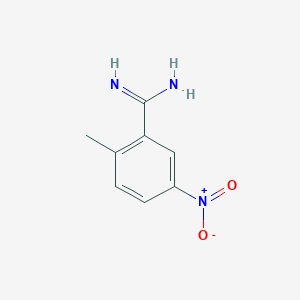
![N-{[2-({4-[(3-methylbutanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}cyclopropanecarboxamide](/img/structure/B15147859.png)
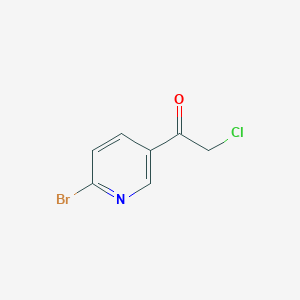
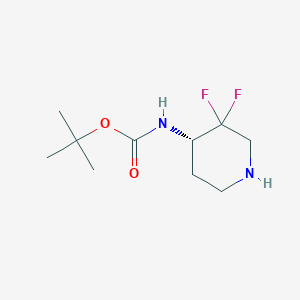
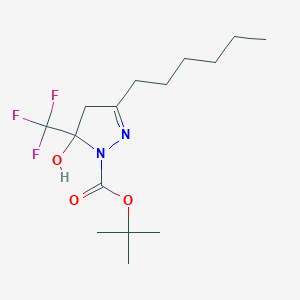
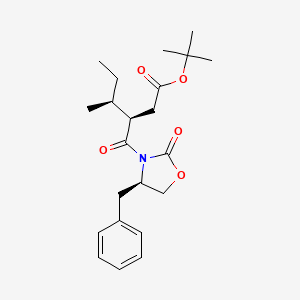


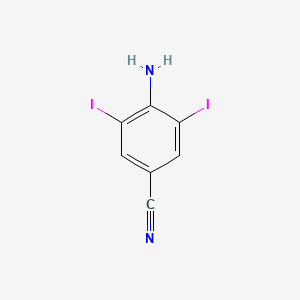
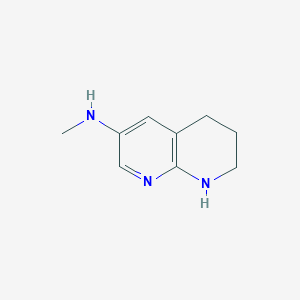

![2-[5-Chloro-2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B15147915.png)
